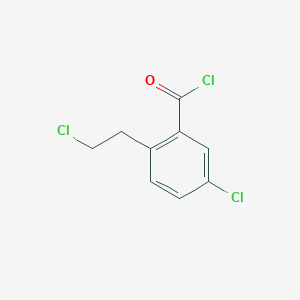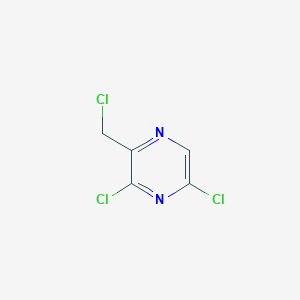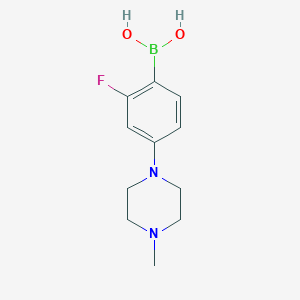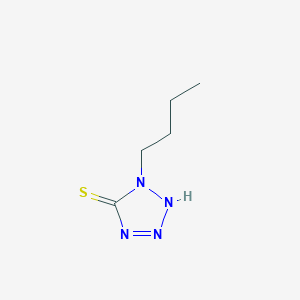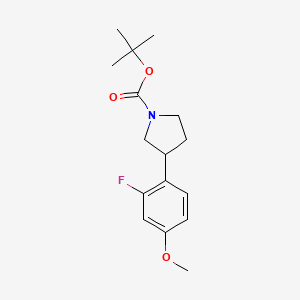
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C16H22FNO3 and a molecular weight of 295.35 g/mol . This compound features a pyrrolidine ring substituted with a 2-fluoro-4-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
The synthesis of 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Fluoro-4-Methoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with the 2-fluoro-4-methoxyphenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
化学反応の分析
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce new substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The products formed depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.
科学的研究の応用
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The presence of the Boc group provides stability and protection during reactions, while the 2-fluoro-4-methoxyphenyl group can engage in various interactions with biological molecules. These interactions can influence the compound’s activity and efficacy in different applications .
類似化合物との比較
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share the pyrrolidine ring structure but differ in their substituents and functional groups.
Indole Derivatives: Indole-based compounds, such as those containing the indole nucleus, exhibit different biological activities and applications compared to pyrrolidine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H22FNO3 |
|---|---|
分子量 |
295.35 g/mol |
IUPAC名 |
tert-butyl 3-(2-fluoro-4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(20-4)9-14(13)17/h5-6,9,11H,7-8,10H2,1-4H3 |
InChIキー |
AFSXWESTXSNEIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


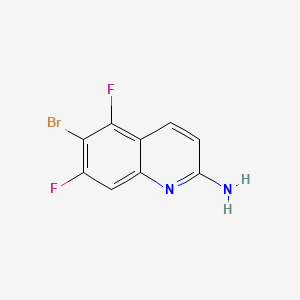
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
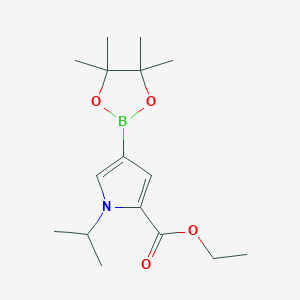

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)

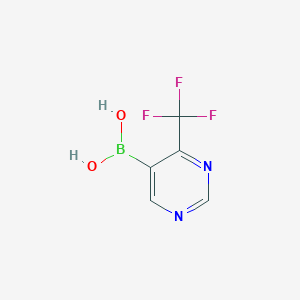
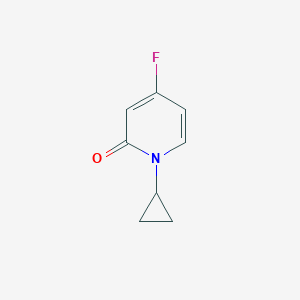
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
